molecular formula C13H5ClF5N3O2 B5850903 6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid

6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid

Cat. No. B5850903
M. Wt: 365.64 g/mol
InChI Key: NMUKJXRTJVVXPW-BIMFAAKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid, also known as PFB-Cl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of nicotinic acid and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid is not fully understood. However, it is believed that this compound binds to metal ions through the nitrogen atoms in the hydrazine group. This binding results in a fluorescence enhancement, which can be used for the detection of metal ions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid. However, this compound has been shown to be non-toxic to cells at low concentrations. Additionally, 6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid has been used in cell imaging studies, which suggest that this compound can enter cells and bind to copper(II) ions.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid in lab experiments is its selectivity for copper(II) ions. This allows for the detection of copper(II) ions in the presence of other metal ions. Additionally, 6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid is relatively easy to synthesize and purify. However, one limitation of using 6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid is its limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the research and development of 6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid. One potential direction is the use of 6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid as a fluorescent probe for the detection of other metal ions, such as zinc(II) and iron(III). Additionally, 6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid could be used as a precursor for the synthesis of other compounds with potential applications in materials science and drug discovery. Finally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of 6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid.

Synthesis Methods

6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid can be synthesized through various methods, including the reaction of pentafluorobenzaldehyde with hydrazine hydrate and 6-chloronicotinic acid. This reaction produces a yellow solid, which is then purified through recrystallization. Another method involves the reaction of pentafluorobenzaldehyde with 6-chloronicotinic acid and hydrazine monohydrate in the presence of acetic acid and ethanol. This method produces a white solid, which can be purified through filtration and recrystallization.

Scientific Research Applications

6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper(II) ions, which results in a fluorescence enhancement. 6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid has also been used as a ligand for the preparation of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. Additionally, 6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid has been used as a precursor for the synthesis of other compounds, including 6-chloro-2-(pentafluorobenzylidene)nicotinic acid and 2-(pentafluorobenzylidene)hydrazine-1-carboxylic acid.

properties

IUPAC Name

6-chloro-2-[(2E)-2-[(2,3,4,5,6-pentafluorophenyl)methylidene]hydrazinyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5ClF5N3O2/c14-6-2-1-4(13(23)24)12(21-6)22-20-3-5-7(15)9(17)11(19)10(18)8(5)16/h1-3H,(H,21,22)(H,23,24)/b20-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUKJXRTJVVXPW-BIMFAAKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)NN=CC2=C(C(=C(C(=C2F)F)F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1C(=O)O)N/N=C/C2=C(C(=C(C(=C2F)F)F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5ClF5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-[(2E)-2-[(2,3,4,5,6-pentafluorophenyl)methylidene]hydrazinyl]pyridine-3-carboxylic acid

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